

LC-MS/MS fragmentation pattern of Solifenacin Impurity D

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Compound of Interest

Compound Name: Solifenacin Impurity D

CAS No.: 2216750-52-4

Cat. No.: B2433649

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Technical Application Note: Structural Elucidation and LC-MS/MS Characterization of Solifenacin Impurity D

Introduction & Scope

In the development of Solifenacin Succinate, a muscarinic M3 receptor antagonist, the control of impurities is critical for ICH Q3A/B compliance. While oxidative and hydrolytic degradants are common, **Solifenacin Impurity D** (European Pharmacopoeia designation) represents a specific process-related impurity arising from the dimerization of the tetrahydroisoquinoline intermediate.

Identity of Impurity D:

- Chemical Name: [(1R)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl][(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]methanone.[1][2][3][4][5]
- Common Name: Solifenacin Urea Dimer / Solifenacin Methanone Impurity.
- Molecular Formula: C31H28N2O[1][3][4]

- Exact Mass: 444.2202 Da
- Precursor Ion [M+H]⁺: m/z 445.2

This application note details the LC-MS/MS fragmentation logic required to distinguish Impurity D from the parent drug (Solifenacin, MW 362.4) and other isobaric interferences.

Experimental Protocol

To ensure reproducibility, the following protocol utilizes a self-validating System Suitability Test (SST).

Sample Preparation

- Diluent: Methanol:Water (50:50 v/v).
- Stock Solution: Dissolve 1.0 mg **Solifenacin Impurity D** standard in 10 mL diluent (100 µg/mL).
- Working Standard: Dilute to 1 µg/mL in Mobile Phase A:B (50:50).
- SST Requirement: Signal-to-Noise (S/N) ratio > 50 for the m/z 445.2 precursor.

LC-MS/MS Conditions

Parameter	Setting	Rationale
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 μ m	High surface area for resolution of hydrophobic dimer.
Mobile Phase A	10 mM Ammonium Formate (pH 3.[6]5)	Low pH promotes protonation of the urea nitrogen.
Mobile Phase B	Acetonitrile	Strong eluent required for the lipophilic dimer.
Gradient	10% B to 90% B over 10 min	Impurity D is significantly more hydrophobic than Solifenacin.
Flow Rate	0.3 mL/min	Optimal for ESI desolvation efficiency.
Ionization	ESI Positive (+)	Basic nitrogen atoms ensure high ionization efficiency.
Collision Energy	Stepped (20, 35, 50 eV)	Required to break the stable urea linker.

Results & Discussion: Fragmentation Mechanism

The structural elucidation of Impurity D relies on its unique fragmentation pathway, which is distinct from Solifenacin despite sharing the tetrahydroisoquinoline core.

Primary Fragmentation (The Urea Cleavage)

The precursor ion m/z 445.2 $[M+H]^+$ contains two 1-phenyl-1,2,3,4-tetrahydroisoquinoline (TIQ) units linked by a carbonyl. Upon Collision-Induced Dissociation (CID):

- **Symmetric Cleavage:** The urea bond breaks.
- **Charge Retention:** The charge is retained on one of the TIQ units, generating the characteristic fragment m/z 210.1 (1-phenyl-3,4-dihydroisoquinolin-2(1H)-ium).

- Neutral Loss: The other half is lost as a neutral isocyanate species or radical, depending on the precise charge migration.

Secondary Fragmentation (The Core Breakdown)

The m/z 210.1 product ion is identical to the "western" fragment of the parent Solifenacin molecule. Therefore, the MS3 spectrum of Impurity D mimics the MS2 spectrum of Solifenacin's m/z 210 fragment:

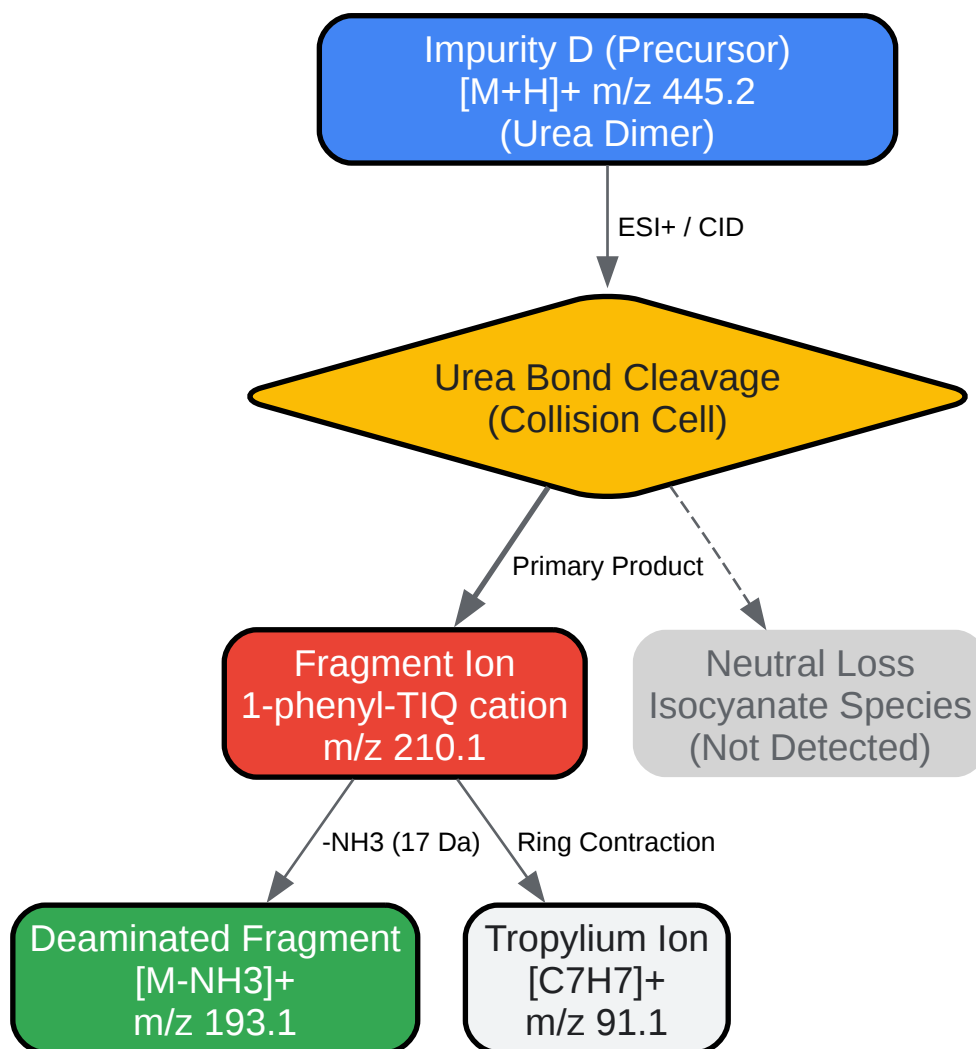
- m/z 193.1: Loss of Ammonia (NH_3 , -17 Da) from the TIQ ring.
- m/z 115.1 / 91.1: Formation of the tropylium ion (C_7H_7^+) from the phenyl ring, indicative of the benzyl moiety.

Diagnostic Comparison

Compound	Precursor [M+H] ⁺	Major Fragment 1	Major Fragment 2	Structural Insight
Solifenacin	363.2	110.1 (Quinuclidine)	210.1 (TIQ)	Ester bond cleavage.
Impurity D	445.2	210.1 (TIQ)	193.1 (Deaminated TIQ)	Urea bond cleavage; No Quinuclidine fragment.

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage of Impurity D.

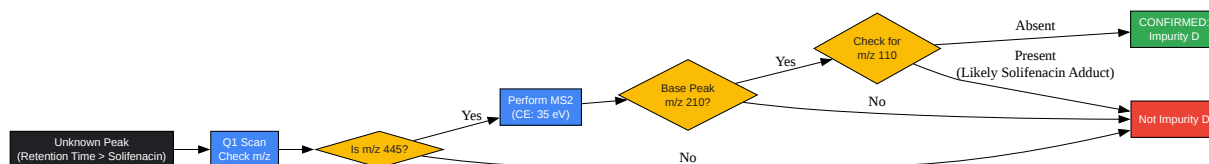


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Caption: LC-MS/MS fragmentation pathway of **Solifenacin Impurity D** showing the characteristic urea cleavage yielding the m/z 210 base peak.

Workflow: Impurity Identification Protocol

This workflow ensures the correct classification of the impurity during routine analysis.



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Caption: Decision tree for confirming **Solifenacin Impurity D**, ruling out parent drug adducts by checking for the quinuclidine fragment (m/z 110).

References

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